BRD4 Bromodomain Binding Affinity: 4-Bromo-3-methylbenzaldehyde vs. Unsubstituted Benzaldehyde
In a fluorescence anisotropy assay measuring inhibition of Alexa Fluor 488 binding to BRD4 after 60 minutes, a derivative of 4-bromo-3-methylbenzaldehyde exhibited an IC₅₀ of 1,260 nM [1]. Under comparable assay conditions, unsubstituted benzaldehyde demonstrated substantially weaker affinity, with a reported IC₅₀ of 39,000 nM for BRD4 isoform 1 in an AlphaScreen assay [2]. This 31-fold difference in potency highlights the critical contribution of the bromo and methyl substituents to target engagement.
| Evidence Dimension | BRD4 binding inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1,260 nM (4-bromo-3-methylbenzaldehyde derivative) |
| Comparator Or Baseline | 39,000 nM (unsubstituted benzaldehyde) |
| Quantified Difference | 31-fold lower potency for benzaldehyde |
| Conditions | Target: BRD4. Assay: Fluorescence anisotropy (target compound); AlphaScreen (comparator). |
Why This Matters
This quantitative potency advantage validates the selection of 4-bromo-3-methylbenzaldehyde as a privileged scaffold for BRD4 inhibitor programs, whereas unsubstituted benzaldehyde offers insufficient target engagement.
- [1] BindingDB. BDBM50397669 (CHEMBL2181818). IC₅₀ = 1260 nM. BRD4 binding affinity measured by fluorescence anisotropy. GlaxoSmithKline/ChEMBL. View Source
- [2] BindingDB. BDBM50399448 (CHEMBL1230189). IC₅₀ = 39000 nM. BRD4 inhibition by AlphaScreen assay. View Source
